Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate
Description
Properties
IUPAC Name |
ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-7-22-17(21)10-8-9-16(20)18-13(2)11-15(12-14(18)3)19(4,5)6/h11-12H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNYQPPMMIDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174543 | |
| Record name | Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-40-0 | |
| Record name | Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to certain biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenyl group may also participate in hydrophobic interactions with protein binding sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate with structurally similar compounds, highlighting substituent effects on molecular weight, solubility, and stability:
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase electron density on the phenyl ring, whereas tert-butyl and methyl groups exert inductive effects that stabilize the aromatic system.
- Solubility: The target compound’s higher molecular weight and nonpolar substituents likely reduce aqueous solubility compared to analogs with polar groups (e.g., methoxy).
Biological Activity
Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings regarding its biological activity, focusing on its antioxidant properties, cytotoxic effects, and gastroprotective mechanisms.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a phenyl group with substituents that enhance its biological activity. The presence of the tert-butyl group and dimethyl substitutions on the phenyl ring contributes to its lipophilicity and potential interaction with biological membranes.
Antioxidant Activity
Research has demonstrated that ethyl derivatives with similar structures exhibit significant antioxidant properties. For instance, studies show that compounds like ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate (ETHAB) possess strong antioxidant activity measured through various assays such as DPPH and FRAP. These assays indicate the ability of the compound to scavenge free radicals and reduce oxidative stress in biological systems .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µg/mL) | FRAP (µmol FeSO4/g) |
|---|---|---|
| ETHAB | >100 | High |
| This compound | TBD | TBD |
Cytotoxic Effects
Cytotoxicity studies using cell lines such as WRL68 have shown that similar ethyl compounds can exhibit significant cytotoxic effects. The IC50 values indicate the concentration required to inhibit cell growth by 50%. While specific data for this compound is limited, related compounds suggest potential for antitumor activity through modulation of immune responses .
Table 2: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| ETHAB | WRL68 | >100 |
| This compound | TBD |
Gastroprotective Mechanisms
The gastroprotective effects of ethyl derivatives have been extensively studied. For example, ETHAB demonstrated protective effects against gastric mucosal lesions induced by ethanol in rat models. The mechanisms involved include:
- Increased Mucus Secretion : Enhanced gastric wall mucus protects the mucosa from irritants.
- Antioxidant Activity : Reduction in malondialdehyde (MDA) levels indicates decreased lipid peroxidation.
- Histological Improvements : Microscopic examinations reveal reduced edema and leucocyte infiltration in treated groups .
Table 3: Gastroprotective Effects
| Parameter | Control Group | ETHAB (20 mg/kg) |
|---|---|---|
| MDA Levels (µmol/g tissue) | High | Significantly Reduced |
| Mucus Secretion (mm) | Low | Increased |
| Edema Score | High | Reduced |
Case Studies and Clinical Implications
While direct clinical studies on this compound are scarce, its structural analogs have been investigated for their therapeutic potentials. For example, compounds with similar phenolic structures have been shown to modulate immune responses in cancer treatment by enhancing the effectiveness of chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate in laboratory settings?
- Methodology :
Friedel-Crafts Acylation : Introduce the 4-tert-butyl-2,6-dimethylphenyl group via reaction of tert-butylbenzene derivatives with acyl chlorides (e.g., valeroyl chloride) using Lewis acids (e.g., AlCl₃) .
Esterification : React the resulting 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid with ethanol under reflux in the presence of H₂SO₄ as a catalyst. Monitor completion via TLC or FTIR for disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) .
- Key Considerations : Anhydrous conditions prevent hydrolysis of the ester product.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Characterization Workflow :
NMR : Use ¹H/¹³C NMR to confirm ester linkage (δ ~4.1 ppm for CH₂CH₃) and aromatic substituents (δ ~1.3 ppm for tert-butyl) .
X-ray Crystallography : Employ SHELXL for structure refinement. The tert-butyl group’s steric bulk may require high-resolution data (e.g., <1.0 Å) to resolve positional disorder .
Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~346.3 for C₂₁H₃₀O₃).
Q. What are common side products during synthesis, and how can they be mitigated?
- Side Reactions :
- Hydrolysis of Ester : Forms 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid. Mitigate by using molecular sieves or anhydrous ethanol .
- Incomplete Acylation : Leads to unsubstituted phenyl intermediates. Optimize Lewis acid stoichiometry (e.g., 1.2 eq AlCl₃) .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.
Advanced Research Questions
Q. How do steric effects from the tert-butyl and dimethyl groups influence reactivity compared to halogenated analogs (e.g., F, Cl)?
- Analysis :
- Steric Hindrance : The tert-butyl group reduces nucleophilic substitution rates at the phenyl ring compared to smaller halogens (e.g., F) due to restricted access to reactive sites .
- Electronic Effects : Dimethyl groups donate electrons via hyperconjugation, increasing electron density at the ketone carbonyl, potentially altering redox behavior (e.g., slower oxidation compared to electron-withdrawing F substituents) .
- Experimental Validation : Compare reaction kinetics (e.g., hydrolysis rates) with analogs like Ethyl 5-(4-fluorophenyl)-5-oxovalerate .
Q. How can contradictions in catalytic efficiency data across studies be resolved?
- Troubleshooting Framework :
Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst aging).
Computational Modeling : Use DFT calculations to assess transition-state energetics under varying steric/electronic environments .
In Situ Monitoring : Employ ReactIR to track intermediate formation and identify side reactions.
Q. What computational approaches best model substituent effects on biological activity?
- Methodology :
QSAR Studies : Correlate substituent parameters (e.g., Hammett σ, molar refractivity) with bioactivity data (e.g., enzyme inhibition IC₅₀) .
Molecular Docking : Simulate binding interactions using crystal structures of target proteins (e.g., cytochrome P450). The tert-butyl group may occupy hydrophobic pockets inaccessible to smaller substituents .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Strategy :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
